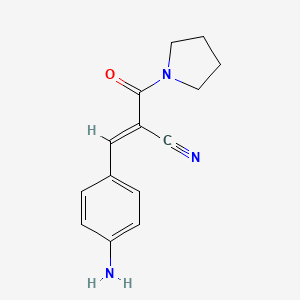

3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Description

Historical Context and Discovery Timeline

The development of this compound represents part of the broader evolution of pyrrolidine-containing compounds in organic chemistry. While specific discovery dates for this particular compound are not extensively documented in current literature, its structural foundations can be traced to the historical development of pyrrolidine chemistry, which has been a subject of intensive research since the early twentieth century. The pyrrolidine ring system, also known as tetrahydropyrrole, has been recognized as a fundamental building block in both natural product synthesis and pharmaceutical development.

The compound's classification as a nitrile derivative places it within a well-established category of organic molecules that have been extensively studied since the nineteenth century. The integration of an aminophenyl group with a pyrrolidine carbonyl moiety represents a more recent advancement in synthetic organic chemistry, reflecting the modern trend toward complex, multi-functional molecular architectures designed for specific biological activities. Contemporary chemical databases indicate that this compound has been assigned the Chemical Abstracts Service registry number 1087784-60-8, establishing its formal recognition within the global chemical literature.

The synthesis methodologies for compounds of this structural class have evolved significantly over recent decades, with modern approaches emphasizing condensation reactions and advanced coupling techniques. Research literature suggests that the development of efficient synthetic routes for this compound and related compounds has been facilitated by improvements in microreactor systems and metal-based catalysis, enabling higher yields and better reaction control.

Significance in Modern Organic Chemistry

The significance of this compound in contemporary organic chemistry stems from its unique structural architecture and the resulting chemical properties that make it valuable for multiple research applications. The compound belongs to the class of nitriles characterized by the presence of the cyano functional group, while simultaneously incorporating an aminophenyl substituent and a pyrrolidine carbonyl moiety, creating a complex molecular framework with diverse reactivity patterns.

Modern research has demonstrated that compounds containing pyrrolidine rings exhibit significant biological activities, making them important scaffolds in medicinal chemistry. The pyrrolidine structure contributes to the compound's overall pharmacological profile through its ability to interact with various biological targets. The amino group present on the phenyl ring provides additional sites for hydrogen bonding and electrostatic interactions, potentially enhancing the compound's binding affinity to target proteins.

The nitrile functionality in this compound offers opportunities for further chemical modification through various transformation reactions. This versatility makes the compound valuable as a synthetic intermediate for developing more complex molecular structures. Research indicates that nitrile-containing compounds can undergo nucleophilic additions, reductions, and cyclization reactions, providing pathways for structural diversification.

The compound's structural complexity has made it a subject of interest in pharmaceutical research, where its multiple functional groups provide opportunities for selective molecular recognition. Studies suggest that the combination of the aminophenyl group, pyrrolidine ring, and nitrile functionality creates a molecular architecture capable of engaging in diverse intermolecular interactions with biological macromolecules. This property has led to investigations of the compound as a potential lead structure for developing new therapeutic agents.

Recent advances in synthetic methodology have enhanced the accessibility of this compound, with improved synthetic routes enabling researchers to obtain the compound in sufficient quantities for biological evaluation. The development of efficient synthetic protocols has been crucial for advancing research into the compound's potential applications, particularly in areas where structure-activity relationships need to be established through systematic chemical modification.

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDIRDPWKPACKI-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, known by its CAS number 1087784-60-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrrolidine ring and an aminophenyl moiety, which may contribute to its biological effects. The molecular formula can be represented as C13H14N4O, indicating the presence of multiple functional groups that may interact with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment and cellular processes.

Antitumor Activity

A study highlighted the synthesis of derivatives related to this compound, revealing that certain pyrrolidine-containing structures demonstrated potent antitumor activity. Specifically, a derivative with a similar scaffold inhibited tumor cell line growth at sub-micromolar concentrations and showed effectiveness against multidrug-resistant cancer cells. These findings suggest that the pyrrolidine moiety is crucial for the observed antiproliferative effects .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to inhibit tubulin polymerization, thus disrupting microtubule formation essential for cell division. The compound was shown to induce cell cycle arrest at the G2/M phase in HeLa cells, indicating a targeted action against rapidly dividing cells .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

- Antiproliferative Effects : In vitro studies demonstrated that modifications at the C-2 position of related compounds significantly influenced their activity. For instance, replacing the pyrrolidine group with a piperazine ring led to a marked reduction in activity, underscoring the importance of specific structural features .

- Cell Cycle Analysis : A detailed analysis of cell cycle progression revealed that treatment with related compounds resulted in a concentration-dependent increase in G2/M phase arrest. This suggests a potential application in cancer therapeutics where cell cycle modulation is desired .

- Resistance Mechanisms : The ability of these compounds to act against multidrug-resistant cancer cells presents an exciting avenue for research, particularly in overcoming treatment failures associated with conventional chemotherapeutics .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

- Electronic Effects: The 4-aminophenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing pyridine in compounds. This difference influences charge transfer and optical properties .

- Hydrogen Bonding: The primary amine in the target compound enables robust hydrogen-bonding networks, unlike the diphenylamino or methoxy groups in other derivatives, which rely on weaker van der Waals interactions .

Molecular Interactions and Packing

- π-π Interactions: Compounds with diphenylamino groups (e.g., ) exhibit strong π-π stacking due to extended aromatic systems, whereas the target compound’s 4-aminophenyl group promotes moderate π-π interactions alongside hydrogen bonding .

- Conformational Flexibility : The pyrrolidine-1-carbonyl group introduces torsional flexibility, unlike rigid pyridine or benzothiazole substituents. This flexibility may reduce crystallinity but enhance solubility .

Electronic and Photophysical Properties

DFT calculations for analogous compounds reveal that substituents critically affect frontier orbital energies (Table 2).

Preparation Methods

Knoevenagel Condensation Approach

A common method to prepare α,β-unsaturated nitriles involves the Knoevenagel condensation between an aldehyde and a nitrile-containing active methylene compound under basic or catalytic acidic conditions.

- Step 1: Use 4-aminobenzaldehyde as the aromatic aldehyde component.

- Step 2: React with a pyrrolidine-1-carbonyl-substituted nitrile or an equivalent active methylene compound bearing the pyrrolidine carbonyl group.

- Catalysts: Bases such as sodium ethoxide or organic amines are typical catalysts.

- Solvents: Ethanol, methanol, or mixed solvents under reflux conditions.

- Outcome: Formation of the α,β-unsaturated nitrile with the desired substitution pattern.

This method is supported by analogous synthetic routes for related compounds such as (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, where condensation of 4-aminobenzaldehyde with other substituted ketones or nitriles under basic reflux conditions yields the α,β-unsaturated product.

Michael Addition and Annulation Strategies

Recent advances in aza-Robinson annulation and Michael addition reactions provide efficient routes to complex nitrogen-containing compounds, including those with pyrrolidine rings.

- Michael addition: Pyrrolidine or pyrrolidine derivatives can add to α,β-unsaturated carbonyl compounds to form the carbonyl-pyrrolidine linkage.

- Aza-Robinson annulation: Utilizes cyclic imides or amides reacting with vinyl ketones under acid catalysis (e.g., triflic acid) to form fused heterocycles, which could be adapted to introduce the pyrrolidine carbonyl group in a fused or linear fashion.

- Reaction conditions: Acid catalysts (TfOH), elevated temperatures (100–110 °C), and solvents like 1,2-dichloroethane have been shown to improve yields substantially.

- Yields: Yields can range from moderate (40–60%) to high (up to 80%) depending on substrate and conditions.

Detailed Reaction Conditions and Optimization

Research Findings and Practical Considerations

- Solvent effects: Polar aprotic solvents like acetonitrile or dichloroethane favor higher conversions in Michael addition steps, whereas protic solvents (MeOH, EtOH) may reduce yields.

- Catalyst strength: Strong acids such as triflic acid (TfOH) significantly increase the efficiency of aza-Michael additions and annulations compared to weaker acids or bases.

- Temperature: Elevated temperatures (100–110 °C) under reflux conditions improve reaction kinetics and yield but require careful control to avoid decomposition.

- Purification: Products are typically purified by recrystallization or column chromatography; NOESY NMR experiments confirm regio- and stereochemistry of the product.

- Limitations: Some vinyl ketone substrates show poor yields in aza-Michael addition, indicating substrate specificity must be considered.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel Condensation | 4-Aminobenzaldehyde, pyrrolidine-carbonyl nitrile, NaOEt, EtOH reflux | Simple, good yields, scalable | Requires pure starting materials |

| Michael Addition/Aza-Robinson Annulation | Pyrrolidine derivatives, vinyl ketones, TfOH, 1,2-DCE, 100–110 °C | High regioselectivity, efficient ring formation | Sensitive to substrate, acid handling |

| Amide Coupling | Pyrrolidine, acid chloride, EDC/DCC, mild heat | High purity, well-established protocols | Requires activated acid derivatives |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-aminobenzaldehyde) and a nitrile-containing precursor (e.g., pyrrolidine-1-carbonylacetonitrile). Key steps include:

- Catalyst selection : Use piperidine or ammonium acetate as a base to facilitate enolate formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while ethanol or toluene may improve yield in reflux conditions .

- Temperature control : Reactions typically proceed at 80–100°C; microwave-assisted synthesis can reduce time and improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the enenitrile backbone and substituents (e.g., pyrrolidine carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .

- IR spectroscopy : Stretching vibrations for nitrile (~2200 cm), carbonyl (~1650 cm), and amine (~3300 cm) groups validate functional groups .

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H] for CHNO requires m/z 240.1136) .

- Elemental analysis : Carbon/nitrogen ratios verify purity (>95% recommended for crystallography) .

Advanced: How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

Methodological Answer:

- X-ray crystallography : Resolve the structure using SHELX programs (SHELXL for refinement). Key parameters:

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., % contribution of H···N/O interactions) .

Advanced: How can computational methods predict the compound’s reactivity or biological target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may mediate Michael additions .

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with binding pockets complementary to the pyrrolidine carbonyl (e.g., kinases or GPCRs) .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative strains .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill curves .

- Dose-response curves : Calculate IC values in triplicate to confirm potency thresholds .

- Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .

- Structural analogs : Compare activities of derivatives (e.g., halogenated vs. methoxy-substituted phenyl groups) to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.